![molecular formula C6H7N3 B1375147 1-(But-3-ynyl)-1H-[1,2,4]triazole CAS No. 933045-04-6](/img/structure/B1375147.png)
1-(But-3-ynyl)-1H-[1,2,4]triazole
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Overview
Description
1-(But-3-ynyl)-1H-[1,2,4]triazole is a derivative of triazole, a five-membered ring compound containing two carbon and three nitrogen atoms . Triazoles are significant heterocycles that exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .
Synthesis Analysis
Triazoles are synthesized from various nitrogen sources . This review provides a library of all synthetic routes used in the past 21 years to synthesize 1,2,3-triazoles and their derivatives using various metal catalysts (such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm), organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses .
Molecular Structure Analysis
The molecular structure of 1-(But-3-ynyl)-1H-[1,2,4]triazole is characterized by a five-membered ring containing two carbon and three nitrogen atoms . The triazole ring is unsaturated and π-excessive, with a 6π delocalized electron ring system, giving it an aromatic character . All five atoms in the ring are sp2-hybridized .
Chemical Reactions Analysis
Triazoles are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Physical And Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .
Scientific Research Applications
Organocatalytic Synthesis and Biological Interactions
1H-1,2,4-Triazole derivatives have shown significant interactions with biological systems. For instance, enantioriched 3-(1H-1,2,4-triazol-1-yl)butyl benzoates, a derivative of 1H-1,2,4-Triazole, exhibited strong binding interactions with cytochrome P450-dependent sterol 14alpha-demethylase, a crucial enzyme in sterol biosynthesis (Z. Ming et al., 2009).
Synthetic, Physical, and Chemical Properties
The structural, physical, and chemical properties of 1,2,4-triazoles have been extensively researched. These studies are crucial in modeling new molecules or improving pharmacological properties of existing structures. The 1,2,4-triazole nucleus is known for its broad range of biological effects, including antifungal, antidepressant, anticancer, and hepatoprotective properties (Kaplaushenko et al., 2016).
Antimicrobial Evaluation
1,2,4-Triazole derivatives have been synthesized and evaluated for antimicrobial activities against various strains. Some 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality displayed significant antibacterial, antitubercular, and antifungal activities, comparing favorably with reference drugs (C. Kaushik et al., 2016).
Supramolecular Interactions
1H-1,2,3-triazoles are renowned for their diverse supramolecular interactions, which have applications in coordination chemistry. Their nitrogen-rich structure allows complexation of anions through various bonding mechanisms. This versatility has led to applications in anion recognition, catalysis, and photochemistry (B. Schulze & U. Schubert, 2014).
Antimycobacterial Agents
The 1H-1,2,3-triazole class has been studied for its potential as antimycobacterial agents, with recent advances showing promise in developing new bioactive chemical entities against diseases like tuberculosis (Daniel Gonzaga et al., 2013).
Proton-Conducting Electrolytes
1H-1,2,4-Triazole has been identified as an effective solvent for enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes, indicating its potential in fuel cell technologies (Siwen Li et al., 2005).
Mechanism of Action
Target of Action
It is known that triazole derivatives have a wide range of biological activities and can interact with various enzymes and receptors .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring . The but-3-ynyl group may also play a role in the interaction with the target, possibly through hydrophobic interactions.
Biochemical Pathways
Triazole compounds are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
For example, the triazole ring may enhance absorption and distribution due to its ability to form hydrogen bonds, while the but-3-ynyl group may influence metabolism and excretion due to its lipophilic nature .
Result of Action
Given the wide range of biological activities associated with triazole compounds, it is likely that this compound has multiple effects at the molecular and cellular level .
properties
IUPAC Name |
1-but-3-ynyl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-2-3-4-9-6-7-5-8-9/h1,5-6H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKZQGQXRVOPEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1C=NC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(but-3-yn-1-yl)-1H-1,2,4-triazole |
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